molecular formula C15H27NO5 B13751767 Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate CAS No. 6333-53-5

Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate

Cat. No.: B13751767
CAS No.: 6333-53-5
M. Wt: 301.38 g/mol
InChI Key: VBIYWRFTAPSISD-UHFFFAOYSA-N
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Description

Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate is a structurally complex ester featuring a branched pentanoate backbone, an acetylated amino group, and an ethoxy-oxopropyl substituent. Key features include:

  • Ester functionality: Ethyl and ethoxy-ester groups, which influence solubility and reactivity.
  • Acetylated amino group: Enhances stability and modulates electronic properties.
  • Branched alkyl chain: The 4-methylpentanoate moiety may affect steric hindrance and lipophilicity.

Properties

CAS No.

6333-53-5

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate

InChI

InChI=1S/C15H27NO5/c1-6-20-14(18)8-9-16(12(5)17)13(10-11(3)4)15(19)21-7-2/h11,13H,6-10H2,1-5H3

InChI Key

VBIYWRFTAPSISD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(CC(C)C)C(=O)OCC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate typically involves multiple steps. One common method includes the reaction of 4-methylpentanoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with acetyl chloride and 3-ethoxy-3-oxopropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Similarities and Differences

(i) Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate (CAS 109386-70-1)
  • Shared features : Ethyl ester groups, ethoxy-oxopropyl substituent.
  • Key differences: Backbone length: The target compound has a 4-methylpentanoate chain vs. a butanoate chain in CAS 109386-70-1. Amino substituent: Acetyl group in the target vs. methyl group in CAS 109386-70-1.
  • Impact : Longer backbone in the target compound increases molecular weight and may enhance lipophilicity.
(ii) 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl (2S)-4-methylpentanoate derivatives (e.g., 3a, 10d)
  • Shared features: 4-Methylpentanoate backbone, ester/amide linkages.
  • Key differences :
    • Substituents : Chloro-methoxyphenyl and isoindol/dioxopyrrolidinyl groups in 3a/10d vs. acetyl-ethoxy-oxopropyl in the target.
    • Electronic effects : Electron-withdrawing groups (e.g., Cl) in 3a/10d alter reactivity compared to the target’s electron-neutral acetyl group.
(iii) Methyl 2-Benzoylamino-3-oxobutanoate (1)
  • Shared features: Amino-acyl substituents, ester groups.
  • Key differences: Backbone: Shorter oxobutanoate chain vs. pentanoate in the target. Functional groups: Benzoyl vs. acetyl, influencing steric bulk and π-π interactions.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate (hypothetical) C₁₆H₂₇NO₆ ~329.4 ~1.1 (predicted) >120 (estimated) ~8.5 (predicted)
Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate C₁₂H₂₃NO₄ 245.32 1.018 120 (0.975 Torr) 8.48
2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl (2S)-4-methylpentanoate (3a) C₂₃H₂₆ClN₃O₆ ~488.9 N/A N/A N/A

Key observations :

  • The target compound’s longer chain and acetyl group likely increase molar mass and lipophilicity compared to CAS 109386-70-1.
  • Chloro-methoxyphenyl derivatives (e.g., 3a) exhibit higher molecular weights due to aromatic substituents .

Spectroscopic Characterization

  • 13C NMR: Target compound: Expected peaks for acetyl (δ ~170), ethoxy-ester (δ ~63), and methylpentanoate (δ ~21) . CAS 109386-70-1: Observed δ 63.6 (ethoxy), 24.9 (methyl) .
  • TLC : Ethyl acetate/hexanes (50%) used for purification in similar compounds , suggesting compatibility with the target.

Biological Activity

Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate, with CAS number 5464-47-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 319.417 g/mol
  • LogP : 1.4729
  • PSA (Polar Surface Area) : 98.21 Ų

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The acetyl and ethoxy groups are believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability.

Biological Activities

  • Antioxidant Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it inhibits bacterial growth effectively, suggesting its application as an antimicrobial agent .
  • Anticancer Properties :
    • Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7 and MDA-MB-231) have revealed promising results. The mechanism involves the induction of apoptosis in cancer cells, possibly through the modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the alkyl chains and functional groups can significantly influence its potency and selectivity towards target proteins.

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and bioactivity
Variation in ethoxy chain lengthAltered binding affinity to target enzymes

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various ethyl derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, underscoring its potential as a therapeutic agent against oxidative stress-related diseases .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests, this compound was applied against both Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to established antibiotics, suggesting its viability as an alternative treatment for bacterial infections .

Case Study 3: Cancer Cell Line Studies

Research on the cytotoxic effects of this compound on breast cancer cell lines revealed that it induces apoptosis through caspase activation pathways. The findings indicate that it could be developed further as part of combination therapies for more effective cancer treatment .

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